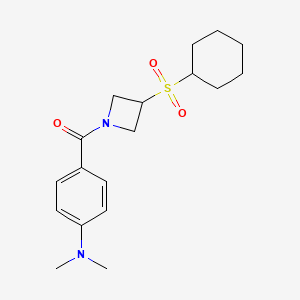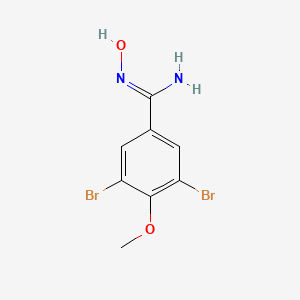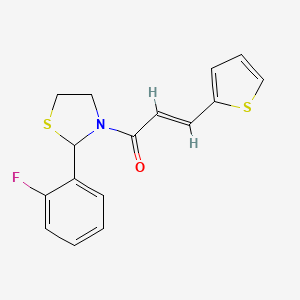
(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many organic compounds, particularly in bioactive molecules . The “4-(diethylamino)phenyl” part suggests the presence of a phenyl ring with a diethylamino substituent, which is a common feature in many dyes and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure, “(E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide”, was synthesized using aldol condensation and carboxamide formation method .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR . Density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) can be used to investigate the electronic, structural, and reactivity properties .
科学的研究の応用
Detection and Sensing Applications
A compound similar to (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, known as ChC16, was synthesized and studied as a fluorescent probe for sensing SO2 derivatives in cationic micellar media. This probe showed high selectivity and sensitivity, particularly toward bisulfite, and was effectively used in the detection of bisulfite in real-world samples such as dry white wine, demonstrating its potential in environmental and biological sensing applications (Gómez et al., 2018).
Biological Imaging
(E)-3-(3-(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)acryloyl)-7-(diethylamino)-2H-chromen-2-one (ZC-F4), a compound similar to the one , was developed as a fluorescent probe for Zn²⁺ with red emission. It was successfully used for imaging Zn²⁺ in cells, indicating its potential application in cellular imaging and environmental protection (Tan et al., 2014).
Antioxidant Activity
Derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, a compound structurally related to the one , were synthesized and characterized for their antioxidant activity. These derivatives exhibited significant antiradical activity, indicating their potential as antioxidants (Shatokhin et al., 2021).
Anticancer Potential
A series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, structurally related to this compound, were synthesized and showed moderate cytotoxic activity against various cancer cell lines. This highlights the potential of such compounds in developing anticancer agents (Ambati et al., 2017).
Photophysical Properties for Fluorescent Materials
Compounds similar to the one , such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones, were synthesized and their photophysical properties were examined. They showed high fluorescence quantum yield, suggesting their potential use as strong fluorescent materials (Shimasaki et al., 2021).
特性
IUPAC Name |
6-bromo-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRQVPYDMVTPI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)
![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)



![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)


